4-Hydroxy-2,5,6-trichloroisophthalonitrile 4-Hydroxy-2,5,6-trichloroisophthalonitrile 4-hydroxychlorothalonil is a member of the class of trichlorophenols that is isophthalonitrile substituted at positions 2, 4 and 5 by chloro groups and at position 6 by a hydroxy group. The major metabolite of chlorothalonil. It has a role as a bacterial xenobiotic metabolite. It is a member of trichlorophenols and a nitrile. It derives from an isophthalonitrile.
Brand Name: Vulcanchem
CAS No.: 28343-61-5
VCID: VC21164714
InChI: InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H
SMILES: C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O
Molecular Formula: C8HCl3N2O
Molecular Weight: 247.5 g/mol

4-Hydroxy-2,5,6-trichloroisophthalonitrile

CAS No.: 28343-61-5

Cat. No.: VC21164714

Molecular Formula: C8HCl3N2O

Molecular Weight: 247.5 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2,5,6-trichloroisophthalonitrile - 28343-61-5

Specification

CAS No. 28343-61-5
Molecular Formula C8HCl3N2O
Molecular Weight 247.5 g/mol
IUPAC Name 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile
Standard InChI InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H
Standard InChI Key MDQKYGOECVSPIW-UHFFFAOYSA-N
SMILES C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O
Canonical SMILES C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O

Introduction

Chemical Identity and Properties

Basic Information

4-Hydroxy-2,5,6-trichloroisophthalonitrile, also known as 4-hydroxychlorothalonil or HCT, is a chemical compound resulting from the transformation of chlorothalonil, a widely used fungicide. It is registered under the Chemical Abstracts Service (CAS) number 28343-61-5 . The compound has several synonyms including 1,3-Benzenedicarbonitrile, 2,4,5-trichloro-6-hydroxy-, 2,4,5-Trichloro-6-hydroxyisophthalonitrile, and 1,3-Dicyano-4-hydroxy-2,5,6-trichlorobenzene .

Physical and Chemical Properties

4-Hydroxy-2,5,6-trichloroisophthalonitrile possesses distinct physical and chemical properties that influence its behavior in environmental and biological systems. The compound has a molecular formula of C₈HCl₃N₂O and a molecular mass of 247.47 g/mol . It typically appears as a solid compound with a high melting point of 262-264°C, indicating significant thermal stability . This thermal stability, combined with its resistance to degradation, makes it persistent in various environmental matrices.

Table 1: Key Physical and Chemical Properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

PropertyValueSource
CAS Registry Number28343-61-5
Molecular FormulaC₈HCl₃N₂O
Molecular Mass247.47 g/mol
Melting Point262-264°C
Physical StateSolid
Chemical StabilityHigh thermal stability
InChIInChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H
InChIKeyMDQKYGOECVSPIW-UHFFFAOYSA-N
Canonical SMILESN#CC1=C(Cl)C(Cl)=C(O)C(C#N)=C1Cl

Structural Characteristics

The molecular structure of 4-Hydroxy-2,5,6-trichloroisophthalonitrile features an isophthalonitrile framework with multiple functional groups that contribute to its reactivity and stability. The compound contains a hydroxyl group (-OH) that can participate in hydrogen bonding, influencing its solubility characteristics and interactions with other substances . The presence of three chlorine atoms contributes to its reactivity and potential use in synthesis . Additionally, the molecule contains two nitrile (cyano, -CN) groups, which may contribute to its toxicological properties .

This unique combination of functional groups results in a compound that exhibits both hydrophilic characteristics (due to the hydroxyl group) and hydrophobic properties (from the chlorine substituents), affecting its environmental distribution and bioavailability.

Origin and Environmental Fate

Relationship to Chlorothalonil

4-Hydroxy-2,5,6-trichloroisophthalonitrile is a transformation product of chlorothalonil, a broad-spectrum fungicide widely used in agriculture, forestry, and residential settings . Chlorothalonil undergoes transformation in the environment through various processes including photolysis, hydrolysis, and microbial degradation, leading to the formation of HCT . The chemical structures of both chlorothalonil and 4-hydroxychlorothalonil are related, with HCT containing a hydroxyl group in place of one of the chlorine atoms present in the parent compound .

Environmental Persistence and Mobility

Research indicates that 4-Hydroxy-2,5,6-trichloroisophthalonitrile exhibits greater environmental persistence compared to its parent compound, chlorothalonil . Studies have found that HCT is more persistent and less mobile in soil environments than chlorothalonil . This increased persistence suggests potential for accumulation in environmental compartments over time, which may lead to prolonged exposure for organisms inhabiting these environments.

Biological and Toxicological Properties

Toxicity to Various Organisms

The toxicological profile of 4-Hydroxy-2,5,6-trichloroisophthalonitrile varies across different taxonomic groups. Studies have revealed that HCT is more toxic to birds compared to its parent compound, chlorothalonil . Conversely, it appears to be less toxic to aquatic organisms than chlorothalonil . For mammals, the compound is described as moderately toxic, though specific mechanisms of toxicity remain incompletely characterized .

While specific toxicity data for HCT itself is limited, information about its parent compound provides some context. Chlorothalonil manifests its toxicity primarily through inhalation exposure, with the technical grade material classified as a Toxicity Category I inhalation hazard (the highest hazard category) . Repeated inhalation exposure to chlorothalonil has been shown to result in localized lesions in the respiratory tract at concentrations as low as 1 μg/L .

Human Exposure

Recent research has detected 4-Hydroxy-2,5,6-trichloroisophthalonitrile in human biological samples, raising concerns about potential health impacts. The compound has been identified in human serum and breast milk through non-targeted screening approaches . A quantitative analysis conducted in pregnant women from Sweden and Costa Rica found higher serum concentrations of HCT in women from tropical agricultural settings compared to women from the general population in Sweden . This geographical difference in exposure levels suggests that proximity to agricultural applications of chlorothalonil may be a significant determinant of human exposure to HCT.

The detection of HCT in breast milk is particularly concerning as it indicates potential exposure of infants to this compound, though health implications of such exposure remain largely unknown due to limited toxicological data specific to HCT in humans .

Metabolism and Excretion

While specific information about the metabolism and excretion of 4-Hydroxy-2,5,6-trichloroisophthalonitrile in humans is limited, data from studies on chlorothalonil provide some insights. The primary route of excretion for chlorothalonil and its metabolites is via feces after oral dosing or inhalation exposure . The absorption rate of chlorothalonil via the oral route is approximately 34%, with chlorothalonil equivalents recovered in blood, kidneys, and liver .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator